molecular formula C16H18ClN5O B2729607 1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea CAS No. 1396811-94-1

1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Cat. No.: B2729607
CAS No.: 1396811-94-1
M. Wt: 331.8
InChI Key: DZQSLNAOYBIHMX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidinyl intermediate: This step involves the reaction of appropriate precursors to form the pyrimidinyl ring.

    Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction.

    Coupling with the chlorophenyl group: The final step involves the coupling of the chlorophenyl group with the pyrimidinyl-piperidinyl intermediate to form the desired urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-(4-pyridyl)urea: This compound lacks the piperidinyl group, which may result in different chemical and biological properties.

    1-(3-Chlorophenyl)-3-(6-(morpholin-4-yl)pyrimidin-4-yl)urea: The presence of a morpholinyl group instead of a piperidinyl group can lead to variations in reactivity and biological activity.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c17-12-5-4-6-13(9-12)20-16(23)21-14-10-15(19-11-18-14)22-7-2-1-3-8-22/h4-6,9-11H,1-3,7-8H2,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQSLNAOYBIHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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